molecular formula C4H5ClN2O B063887 4-Chloro-3-methylisoxazol-5-amine CAS No. 166964-09-6

4-Chloro-3-methylisoxazol-5-amine

Cat. No. B063887
M. Wt: 132.55 g/mol
InChI Key: QMZMMMMDQVQCHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to 4-Chloro-3-methylisoxazol-5-amine, often involves green chemistry approaches. For instance, 3-Methyl-4H-isoxazol-5-ones can be synthesized at room temperature by stirring ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium. This method is characterized by its simplicity and environmental friendliness, as it minimizes the use of harmful solvents and maximizes the efficiency of the synthesis process (Banpurkar, Wazalwar, & Perdih, 2018).

Molecular Structure Analysis

Detailed molecular structure analysis is critical in understanding the properties and reactivity of 4-Chloro-3-methylisoxazol-5-amine. For example, density functional theory (DFT), molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy have been employed to investigate the molecular structure of similar compounds. These studies provide insights into the coherence between theoretical and experimental values, stretching, bending vibrations, and geometrical parameters, thereby elucidating the molecular stability and electronic properties of the compound (Aayisha et al., 2019).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, contributing to their broad range of applications. For example, 5-Amino-3-aryl-4-methylene-4,5-dihydroisoxazoles react with methoxide, benzenethiolate, and other nucleophiles, leading to addition and/or addition-elimination products. These reactions are pivotal in the synthesis of more complex molecules and in the modification of the isoxazole ring to achieve desired chemical properties (Pocar, Rossi, Scorca, & Trimarco, 1980).

Physical Properties Analysis

The physical properties of 4-Chloro-3-methylisoxazol-5-amine, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystal structure of related isoxazole compounds has been determined using X-ray diffraction, revealing information on molecular packing, hydrogen bonding, and the overall solid-state architecture. Such analyses are fundamental in predicting the compound's behavior in various environments and its suitability for specific applications (Li, Liu, Ma, & Dong, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 4-Chloro-3-methylisoxazol-5-amine, can be explored through the study of its reactions with different chemical agents. For example, the electrophilic and nucleophilic sites on the molecule can be identified, providing insights into potential reactions and interactions with other molecules. This knowledge is crucial for the development of new chemical syntheses and for understanding the compound's role in more complex chemical systems (Rajagopalan & Talaty, 1967).

Scientific Research Applications

  • C(sp(3))-H Bond Activation in α-Aminobutanoic Acid Derivatives

    Isoxazole-3-carboxamide derivatives, including those related to 4-Chloro-3-methylisoxazol-5-amine, have been utilized in palladium-catalyzed C(sp(3))-H bond activation, demonstrating their application in the synthesis of non-natural amino acids (Pasunooti et al., 2015).

  • Synthesis of Isoxazolo Pyrimidines

    Research on the transformation of 4-hydroxyisoxazolo pyrimidines to their 4-chloro analogues and further to 4-amino derivatives highlights the potential for generating a wide range of chemical structures, which can be useful in various fields including pharmaceuticals (Rajagopalan & Talaty, 1967).

  • Synthesis of Azo Dyes and Antimicrobial Activity

    Compounds derived from 3-Methyl-4H-isoxazol-5-one, a related compound, have been used in the synthesis of azo dyes with observed antibacterial and antifungal activities (Banpurkar et al., 2018).

  • Microbially Mediated Abiotic Formation of Transformation Products

    A study on the antibiotic sulfamethoxazole revealed its transformation under denitrifying conditions to produce compounds including a derivative with the 5-methylisoxazol-3-yl group. This demonstrates the environmental persistence and transformation potential of such compounds (Nödler et al., 2012).

  • Pharmaceutical Applications in Hypertension Treatment

    A derivative of 4-chloro-3-methylisoxazol-5-amine has been studied for its role as a potential alpha-2-imidazoline receptor agonist in treating hypertension, highlighting its relevance in medicinal chemistry (Aayisha et al., 2019).

  • Synthesis of Benzimidazole Derivatives

    The creation of benzimidazole derivatives from related isoxazole compounds, which have shown promising antibacterial and cytotoxic activities, suggests potential applications in developing new therapeutic agents (Noolvi et al., 2014).

properties

IUPAC Name

4-chloro-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZMMMMDQVQCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441962
Record name 4-Chloro-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylisoxazol-5-amine

CAS RN

166964-09-6
Record name 5-Amino-4-chloro-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166964-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hegde, M Schmidt - Annual reports in medicinal chemistry, 2007 - Elsevier
… Sitaxsentan is chemically derived starting from condensation of 3-(chlorosulfonyl)-thiophene-2-carboxylic acid methyl ester with 4-chloro-3-methylisoxazol-5-amine. The resulting …
Number of citations: 19 www.sciencedirect.com

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